molecular formula C8H8N2O5 B12247703 Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B12247703
M. Wt: 212.16 g/mol
InChI Key: BTSQPOVYULGIEC-UHFFFAOYSA-N
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Description

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group and an oxo group attached to a pyridine ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

    Nitration: The starting material, 2-oxopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-(5-amino-2-oxopyridin-1(2H)-yl)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

Scientific Research Applications

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(5-nitro-3-oxopyridin-1(2H)-yl)acetate: Similar structure but with the nitro group at the 3-position.

Uniqueness

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the specific positioning of the nitro and oxo groups on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl ester group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and medicine.

  • Molecular Formula : C8H8N2O5
  • Molecular Weight : 212.16 g/mol
  • CAS Number : 183666-09-3

Synthesis

The synthesis of this compound typically involves:

  • Nitration : A pyridine derivative is nitrated using a mixture of concentrated nitric and sulfuric acids.
  • Esterification : The resulting nitro compound is reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving human fibroblast cell lines, the compound showed significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antifibrotic Effects

Recent investigations into derivatives of this compound have highlighted its antifibrotic effects. For instance, one derivative exhibited an IC50 value of 0.035 mM against human fibroblast cells, indicating considerable potency in inhibiting fibrosis . This activity is particularly relevant in conditions such as pulmonary fibrosis and liver cirrhosis.

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Ester Functionality : The ester group allows for modifications that can enhance the compound’s activity and selectivity.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside known antibiotics. The results indicated that while traditional antibiotics showed resistance patterns, this compound maintained efficacy against resistant strains, suggesting its potential as a novel therapeutic agent .

Evaluation of Anti-inflammatory Properties

A detailed evaluation involving the treatment of human lung fibroblasts with this compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNF-alpha. This study supports the compound's potential role in managing chronic inflammatory conditions .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 2-(5-nitro-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H8N2O5/c1-15-8(12)5-9-4-6(10(13)14)2-3-7(9)11/h2-4H,5H2,1H3

InChI Key

BTSQPOVYULGIEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=CC1=O)[N+](=O)[O-]

Origin of Product

United States

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